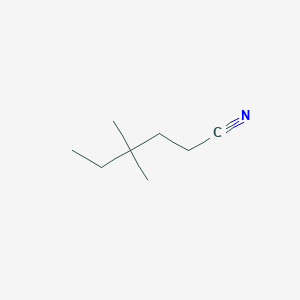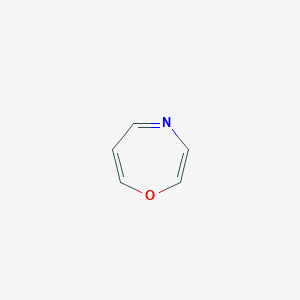
N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine is a nitrogen-containing heterocyclic compound. It features a pyrazine ring substituted with a dimethylaminoethylamino group. Compounds containing pyrazine rings are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine typically involves the reaction of pyrazine derivatives with dimethylaminoethylamine. One common method includes the nucleophilic substitution of a halogenated pyrazine with dimethylaminoethylamine under basic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazine ring .
Scientific Research Applications
N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Pyrazinamide: An antituberculosis agent with a pyrazine ring.
Oltipraz: An antitumor agent with a pyrazine ring.
Morinamide: Another antituberculosis agent with a pyrazine ring
Uniqueness: N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylaminoethylamino group can enhance its solubility and reactivity compared to other pyrazine derivatives .
Properties
Molecular Formula |
C8H14N4 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
N',N'-dimethyl-N-pyrazin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C8H14N4/c1-12(2)6-5-11-8-7-9-3-4-10-8/h3-4,7H,5-6H2,1-2H3,(H,10,11) |
InChI Key |
SGNKTJDTJVUZOY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=NC=CN=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![{4-[(2-Methyl-1,3-dioxolan-2-yl)methyl]phenyl}methanol](/img/structure/B8637111.png)





![2-(benzo[d][1,3]dioxol-5-yloxy)-N-methylethanamine](/img/structure/B8637152.png)
